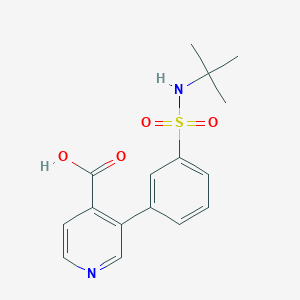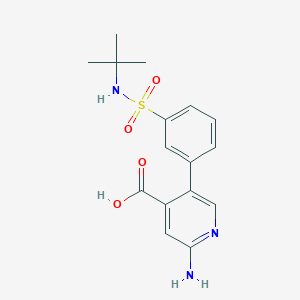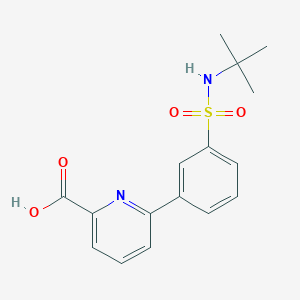
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)nicotinic acid (5-BSA) is an important intermediate for the synthesis of various pharmaceuticals and other compounds. This compound has been used in a variety of research applications, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
科学的研究の応用
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of research applications, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments. It has been used in studies to determine the binding affinity of drugs to their target proteins, as well as to study the effects of drugs on various biochemical and physiological processes. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on cellular metabolism and to identify potential drug targets.
作用機序
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is an intermediate in the synthesis of various pharmaceuticals and other compounds. It acts as an inhibitor of various enzymes, including cyclooxygenase, phospholipase A2, and lipoxygenase. Inhibition of these enzymes can lead to changes in the biochemical and physiological processes of cells. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the binding of drugs to their target proteins, which can affect the efficacy of the drug.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the binding of drugs to their target proteins, which can affect the efficacy of the drug. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of various enzymes, including cyclooxygenase, phospholipase A2, and lipoxygenase. Inhibition of these enzymes can lead to changes in the biochemical and physiological processes of cells.
実験室実験の利点と制限
The use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a low-cost, readily available compound that can be used in a variety of research applications. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its low toxicity makes it unsuitable for use in studies of drug toxicity.
将来の方向性
There are a number of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in scientific research. For example, it could be used in studies to identify potential drug targets. Additionally, it could be used to study the effects of drugs on cellular metabolism and to identify potential drug-drug interactions. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used in studies to investigate the biochemical and physiological effects of drugs and to identify potential drug-protein interactions. Finally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used in studies to identify potential drug-drug interactions and to investigate the effects of drugs on various biochemical and physiological processes.
合成法
The synthesis of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is a multi-step process that begins with the reaction of 3-t-butylsulfamoylphenylacetic acid with nicotinic acid. This reaction is followed by a series of purification steps, including crystallization, recrystallization, and distillation. The final product is a white crystalline powder with a purity of 95%.
特性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-5-11(8-14)12-7-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFWCKOHDKWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)



![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)


